METHYL 2-{[4-(DIETHYLAMINO)BENZOYL]AMINO}ACETATE
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Overview
Description
Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol It is a derivative of benzoic acid and is characterized by the presence of a diethylamino group attached to the benzoyl moiety
Preparation Methods
The synthesis of methyl 2-{[4-(diethylamino)benzoyl]amino}acetate typically involves the reaction of 4-(diethylamino)benzoyl chloride with methyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential activity as central nervous system agents or anti-inflammatory drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of diethylamino-substituted benzoyl derivatives on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(diethylamino)benzoyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The diethylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-{[4-(diethylamino)benzoyl]amino}acetate can be compared with other similar compounds, such as:
Methyl 2-{[4-(dimethylamino)benzoyl]amino}acetate: This compound has a dimethylamino group instead of a diethylamino group, which can affect its chemical reactivity and biological activity.
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate: The ethyl ester analog may have different pharmacokinetic properties due to the presence of the ethyl group instead of the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[[4-(diethylamino)benzoyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-16(5-2)12-8-6-11(7-9-12)14(18)15-10-13(17)19-3/h6-9H,4-5,10H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIGIFGGJZJJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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